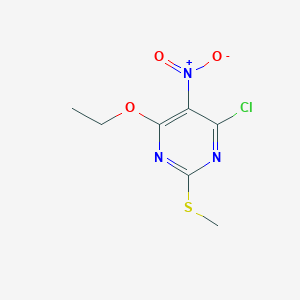

4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine

Description

BenchChem offers high-quality 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-ethoxy-2-methylsulfanyl-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3S/c1-3-14-6-4(11(12)13)5(8)9-7(10-6)15-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTGLXYMSJYAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=NC(=N1)SC)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrimidine Scaffold: a Privileged Structure in Chemical Sciences

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature and synthetic chemistry. Its profound significance is rooted in its presence as a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids, DNA and RNA. benthamdirect.comresearchgate.netgrowingscience.com This biological role has inspired chemists to explore pyrimidine derivatives for a wide range of therapeutic applications.

The inherent electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it a unique scaffold. This feature allows for a variety of chemical modifications, rendering it a versatile starting point for constructing diverse molecular libraries. Consequently, pyrimidine derivatives have been extensively investigated and have shown a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. nih.govgsconlinepress.com The adaptability of the pyrimidine core allows for the precise spatial arrangement of various functional groups, enabling the fine-tuning of their pharmacological profiles. This has led to the development of numerous FDA-approved drugs containing the pyrimidine moiety, solidifying its status as a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.gov

Multifunctionalized Pyrimidine Derivatives As Versatile Synthetic Scaffolds

The strategic introduction of multiple reactive functional groups onto the pyrimidine (B1678525) ring generates highly valuable synthetic intermediates known as multifunctionalized scaffolds. These molecules serve as programmable building blocks for the construction of complex chemical entities. Polyhalogenated pyrimidines, for instance, are common starting materials that allow for selective, stepwise reactions with various nucleophiles. mdpi.com The differential reactivity of the substituents enables chemists to control the regioselectivity of subsequent transformations, a crucial aspect in the efficient synthesis of target molecules.

The utility of these scaffolds is further enhanced by the presence of activating or directing groups. An electron-withdrawing group, such as a nitro group, can significantly influence the reactivity of leaving groups on the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions. chemrxiv.org The strategic placement of alkoxy, alkylthio, and halo groups provides multiple handles for a variety of chemical transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling, amination, and oxidation, thereby expanding the accessible chemical space. mdpi.com The development of such multifunctionalized pyrimidines is crucial for the efficient and modular synthesis of novel compounds with potential applications in drug discovery and materials science. researchgate.net

Core Architectural Features and Synthetic Relevance of 4 Chloro 6 Ethoxy 2 Methylthio 5 Nitropyrimidine

Strategies for the De Novo Construction of the Pyrimidine Nucleus

The de novo synthesis of the pyrimidine core is a fundamental aspect of creating custom-substituted pyrimidines. These methods build the heterocyclic ring from acyclic precursors, allowing for a high degree of control over the final substitution pattern.

Cycloaddition Reactions and Fragment Condensation Approaches

Cycloaddition reactions represent a powerful tool for the construction of the pyrimidine ring. These reactions, often involving a [4+2] cycloaddition, can efficiently assemble the heterocyclic core. For instance, the reaction of 1,2,3-triazines with amidines can yield 2,5-disubstituted pyrimidines in excellent yields. This approach highlights the versatility of cycloaddition strategies in accessing a variety of pyrimidine derivatives.

Fragment condensation is another widely employed strategy. This typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) to form the pyrimidine ring. The choice of the specific fragments allows for the introduction of various substituents at different positions of the ring. For example, the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride, provides a single-step synthesis of pyrimidine derivatives.

Transition Metal-Free Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. Transition metal-free routes for pyrimidine synthesis align with this goal by avoiding the use of potentially toxic and expensive metal catalysts. One such approach involves the reaction of aromatic ketones, aldehydes, and ammonium (B1175870) salts to form pyrimidines, with water as the only byproduct. Another innovative metal-free method utilizes the [3+3] annulation of amidines with α,β-unsaturated ketones, followed by a visible-light-enabled photo-oxidation to yield the pyrimidine product. These methods offer a greener alternative to traditional metal-catalyzed reactions.

Targeted Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Precursor)

The synthesis of the direct precursor, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, is a critical step. This is most efficiently achieved through the functionalization of a pre-existing pyrimidine core.

Regioselective Alkoxylation Strategies at C6

The introduction of the ethoxy group at the C6 position of a dichlorinated pyrimidine is a key transformation. The starting material for this step is typically 4,6-dichloro-2-(methylthio)pyrimidine. Treatment of this compound with sodium ethoxide in ethanol (B145695) at room temperature leads to the exclusive and high-yielding formation of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. google.comnih.govyoutube.comresearchgate.netmdpi.comresearchgate.net This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the ethoxide ion displaces one of the chlorine atoms. The regioselectivity for the C6 position is a notable feature of this reaction.

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| 4,6-dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide | Ethanol | 20 °C | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% |

Introduction of the Methylthio Moiety at C2

The methylthio group at the C2 position is often introduced early in the synthetic sequence. A common starting material for the synthesis of 2-(methylthio)pyrimidine (B2922345) derivatives is thiourea. For instance, the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine begins with the cyclization of diethyl malonate and thiourea, followed by methylation with dimethyl sulfate. google.com This strategy ensures the presence of the methylthio group prior to the introduction of other substituents.

Selective Introduction of the Nitro Group at C5 to Form 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine

The final step in the synthesis is the introduction of the nitro group at the C5 position. This is a challenging transformation due to the electron-deficient nature of the pyrimidine ring, which deactivates it towards electrophilic aromatic substitution.

Direct nitration of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine at the C5 position is generally not feasible. The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring, compounded by the chloro, ethoxy, and methylthio groups, renders the C5 position insufficiently nucleophilic for a standard electrophilic nitration reaction.

An alternative and more successful approach involves introducing the nitro group at an earlier stage of the synthesis, before the pyrimidine ring is fully substituted. A patented method for the synthesis of the related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, illustrates this strategy. google.com The synthesis begins with the nitration of diethyl malonate. The resulting nitro-diethyl malonate is then cyclized with thiourea, followed by methylation and finally chlorination to yield the desired 5-nitropyrimidine (B80762) derivative. This multi-step process circumvents the difficulty of direct C5 nitration on a deactivated pyrimidine ring.

| Step | Reaction | Reagents |

| 1 | Nitration | Diethyl malonate, Nitrating agent (e.g., concentrated nitric acid) |

| 2 | Cyclization | Nitro-diethyl malonate, Thiourea, Sodium alkoxide |

| 3 | Methylation | 4,6-dihydroxy-2-thio-5-nitropyrimidine, Dimethyl sulfate |

| 4 | Chlorination | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine, Phosphorus oxychloride |

This strategic approach highlights the importance of synthetic planning in achieving highly substituted and electronically complex heterocyclic targets.

Electrophilic Nitration Mechanisms on Pyrimidine and Related Heterocyclic Systems

The introduction of a nitro group at the C5 position of a pyrimidine ring is a key step in the synthesis of many biologically active compounds. This transformation is typically achieved through electrophilic aromatic substitution, a class of reactions extensively studied in heterocyclic chemistry.

The pyrimidine nucleus is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 3. wikipedia.orgbeilstein-journals.org This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene. Electrophilic substitution, when it occurs, is most facile at the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org The positions ortho and para to the ring nitrogens (C2, C4, C6) are significantly more electron-deficient and thus less susceptible to electrophiles. wikipedia.org

The generally accepted mechanism for electrophilic nitration involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The reaction proceeds through a multi-step process:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.

Electrophilic Attack: The π-electron system of the pyrimidine ring attacks the nitronium ion. This attack preferentially occurs at the C5 position to form a resonance-stabilized cationic intermediate known as a sigma-complex or arenium ion. acs.org In this intermediate, the aromaticity of the pyrimidine ring is temporarily disrupted.

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the C5 carbon, restoring the aromatic system and yielding the 5-nitropyrimidine product. masterorganicchemistry.com

The feasibility and rate of nitration are highly dependent on the substituents already present on the pyrimidine ring. The presence of electron-donating groups (EDGs) such as alkoxy (-OR) or amino (-NR₂) groups enhances the nucleophilicity of the ring, thereby facilitating electrophilic attack. Conversely, strong electron-withdrawing groups (EWGs) like halogens further deactivate the ring, often requiring more forcing reaction conditions. beilstein-journals.orgbhu.ac.in For a substrate like 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, the ethoxy and methylthio groups act as activating groups, directing the incoming electrophile to the C5 position and enabling the nitration to proceed.

| Step | Description | Key Intermediates/Reagents |

| 1 | Generation of Electrophile | HNO₃, H₂SO₄, NO₂⁺ (Nitronium ion) |

| 2 | Nucleophilic Attack | Pyrimidine ring, Sigma-complex (Arenium ion) |

| 3 | Aromatization | Deprotonation by a weak base (e.g., HSO₄⁻) |

Directed Functionalization at C5 via Organometallic Approaches (e.g., lithiation)

While electrophilic substitution is a primary method for functionalizing the C5 position, organometallic strategies offer powerful alternatives, particularly for introducing carbon-based substituents. Directed ortho-metalation (DoM) is a prominent technique where a functional group on the ring directs deprotonation to an adjacent position using a strong base, typically an organolithium reagent.

In the context of pyrimidines, directing metalation groups (DMGs) such as alkoxy or acylamino groups can facilitate regioselective lithiation at the C5 position. researchgate.net The process involves treating the substituted pyrimidine with a sterically hindered strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures. researchgate.net The resulting C5-lithiated pyrimidine is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) halides) to introduce new functional groups with high regioselectivity. researchgate.netthieme-connect.demdpi.com

Another significant organometallic approach involves palladium-catalyzed cross-coupling reactions. nih.gov This method is particularly useful for forming C-C bonds at the C5 position. The synthesis typically starts with a 5-halopyrimidine (e.g., 5-bromo- or 5-iodopyrimidine), which then undergoes reactions like Suzuki, Stille, or Sonogashira coupling with various organometallic partners (organoboron, organotin, or terminal alkyne reagents, respectively). These reactions provide access to a diverse array of 5-alkyl, 5-aryl, and 5-alkynyl pyrimidines. acs.org

| Method | Description | Key Reagents | Resulting Functionalization |

| Directed Lithiation | Deprotonation at C5 directed by a functional group, followed by electrophilic quench. | LDA, LTMP, Electrophiles (E⁺) | C5-E |

| Palladium-Catalyzed Coupling | Reaction of a 5-halopyrimidine with an organometallic reagent. | Pd catalyst, Organoboron/tin/zinc reagents | C5-Alkyl/Aryl/Alkynyl |

Purification and Characterization Techniques in Advanced Pyrimidine Synthesis

The successful synthesis of a target compound like 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine is contingent upon rigorous purification and unambiguous characterization. Following the synthetic steps, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and by-products.

Purification Techniques:

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This is a highly versatile method for separating components of a mixture. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). An eluent (solvent or solvent mixture) is used to move the components down the column at different rates depending on their polarity, allowing for their separation and collection.

Characterization Techniques: Once purified, the identity and purity of the compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine, one would expect to see characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the methylthio group, and specific chemical shifts for the aromatic carbon atoms in the ¹³C NMR spectrum. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands would be expected for the C-Cl bond, the C-O-C ether linkage, and particularly the strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically found in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. nih.govbiointerfaceresearch.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass-to-charge ratio of the molecular ion. biointerfaceresearch.com

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula. nih.gov

| Technique | Information Obtained | Expected Data for 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine |

| ¹H NMR | Proton environment and connectivity | Signals for -OCH₂CH₃ and -SCH₃ protons. |

| ¹³C NMR | Carbon skeleton | Resonances for pyrimidine ring carbons and substituent carbons. |

| FT-IR | Presence of functional groups | Strong absorptions for NO₂ group, C-Cl, and C-O stretches. |

| Mass Spec. | Molecular weight and formula | Molecular ion peak corresponding to C₇H₈ClN₄O₃S. |

Green Chemistry Principles and Sustainable Approaches in Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often involve hazardous reagents, toxic solvents, and energy-intensive processes, leading to significant environmental concerns. benthamdirect.com The principles of green chemistry provide a framework for developing more sustainable and environmentally benign synthetic methodologies. researchgate.net

Several green approaches have been successfully applied to pyrimidine synthesis:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance purity by providing rapid and uniform heating. nih.gov This technique often allows for reactions to be conducted in greener solvents or even under solvent-free conditions.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

Use of Green Solvents and Catalysts: Replacing volatile and toxic organic solvents with environmentally friendly alternatives like water, ethanol, or ionic liquids is a key green strategy. eurekaselect.com The development of reusable and non-toxic catalysts, such as nanocrystalline MgO or various solid acids, further enhances the sustainability of the synthesis. eurekaselect.com

Multicomponent Reactions (MCRs): MCRs, such as the well-known Biginelli reaction, involve combining three or more reactants in a single step to form a complex product. researchgate.net This approach improves atom economy, reduces the number of synthetic and purification steps, and minimizes waste generation, aligning perfectly with green chemistry principles. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent ("neat" conditions) eliminates solvent-related waste and simplifies product work-up. researchgate.net Grindstone chemistry, where reactants are ground together, is an example of a solvent-free technique that can be highly efficient. researchgate.net

By integrating these sustainable practices, the synthesis of complex pyrimidine derivatives can be made more efficient, cost-effective, and environmentally responsible. benthamdirect.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine ring of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine is electron-deficient, a characteristic that is greatly amplified by the strongly deactivating nitro group at C5. This electronic profile makes the ring highly susceptible to SNAr reactions, particularly at the positions bearing potential leaving groups: the chloro group at C4 and the ethoxy group at C6.

The chlorine atom at the C4 position is an excellent leaving group and represents the primary site for nucleophilic attack. The position is para to one of the ring nitrogens and ortho to the activating nitro group, both of which stabilize the negative charge in the Meisenheimer complex intermediate, thereby facilitating substitution.

Research has shown that in reactions with primary amines, the substitution occurs sequentially, with the initial and more facile displacement happening at the C4-chloro position. For instance, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, the chlorine atom is the first to be substituted. organicreactions.org This high reactivity is a general feature for 4-chloropyrimidines activated by electron-withdrawing groups. organicreactions.orgresearchgate.net The displacement of the C4-chloride can be achieved with a variety of nucleophiles, including amines and alcohols, making it a versatile handle for introducing molecular diversity. chem-station.com

While the ethoxy group at C6 is generally considered a less effective leaving group than chlorine, its displacement is possible under certain conditions, particularly after the initial substitution at the C4 position. An interesting and unexpected reactivity pattern has been observed when 6-alkoxy-4-chloro-5-nitropyrimidines are treated with a sufficient excess of a primary amine. organicreactions.org Following the initial displacement of the C4-chloro group, a second substitution event occurs in the same reaction vessel, wherein the C6-alkoxy group is displaced by the amine to yield a symmetric 4,6-diamino-5-nitropyrimidine. organicreactions.org

This sequential disubstitution highlights that while the C4-chloro position is kinetically favored for the initial attack, the C6-ethoxy group is also susceptible to nucleophilic displacement, leading to completely substituted products under forcing conditions or with highly reactive nucleophiles. organicreactions.org

Regioselectivity in SNAr reactions on polysubstituted pyrimidines is dictated by a combination of factors, including the nature of the leaving groups, the electronic effects of the ring substituents, and the identity of the nucleophile. In the case of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine and its analogues, there is a clear preference for substitution at the C4 position over the C6 position.

Computational and experimental studies on related systems confirm that the chlorine atom is a superior leaving group compared to the alkoxy moiety in this context. organicreactions.org The reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines demonstrates this regioselectivity, where the chlorine is selectively displaced first before any reaction at the C6-alkoxy position is observed. organicreactions.org This preferential reactivity is crucial for the controlled, stepwise synthesis of more complex pyrimidine derivatives. The initial synthesis of the title compound from 4,6-dichloro-2-(methylthio)pyrimidine and sodium ethoxide also proceeds with high regioselectivity, exclusively affording the mono-displaced product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. organic-chemistry.orgresearchgate.net

Interactive Table: SNAr Reactions on the 4-Chloro-6-alkoxy-5-nitropyrimidine Scaffold

| Starting Pyrimidine (Alkoxy Group) | Amine Nucleophile | Product | Reaction Pathway | Reference |

| 4-Chloro-6-(prop-2-ynyloxy)-5-nitropyrimidine | N-Benzylamine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine | Sequential C4-Cl then C6-OR substitution | organicreactions.org |

| 4-Chloro-6-(benzyloxy)-5-nitropyrimidine | N-Benzylamine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine | Sequential C4-Cl then C6-OR substitution | organicreactions.org |

| 4-Chloro-6-ethoxy-5-nitropyrimidine | N-Benzylamine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine | Sequential C4-Cl then C6-OR substitution | organicreactions.org |

| 4-Chloro-6-ethoxy-5-nitropyrimidine | Cyclopropylamine | N,N'-dicyclopropyl-5-nitropyrimidine-4,6-diamine | Sequential C4-Cl then C6-OR substitution | organicreactions.org |

Transformations Involving the Methylthio Group at C2

The methylthio (-SCH₃) group at the C2 position offers another avenue for synthetic modification. Unlike the halo and alkoxy groups at C4 and C6, the methylthio group is less prone to direct nucleophilic displacement but can be readily transformed through oxidation or reduction.

The sulfur atom of the methylthio group is readily oxidized to higher oxidation states, namely sulfoxide and sulfone. This transformation is significant because it dramatically alters the electronic properties of the substituent and its leaving group ability. While the methylthio group itself is a poor leaving group, the corresponding methylsulfinyl (-SOCH₃) and especially the methylsulfonyl (-SO₂CH₃) groups are excellent leaving groups for SNAr reactions.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. scite.ai A variety of oxidizing agents can be employed for this purpose. Selective oxidation to the sulfoxide can often be achieved using one equivalent of an oxidant under controlled conditions, such as hydrogen peroxide in acetic acid. escholarship.orgnih.gov More powerful oxidizing agents or an excess of the reagent will typically lead to the corresponding sulfone. masterorganicchemistry.comresearchgate.net This stepwise oxidation allows for the fine-tuning of reactivity at the C2 position, converting it from a relatively inert substituent into a highly reactive site for further nucleophilic substitution. chem-station.com

Interactive Table: Common Reagents for Sulfide Oxidation

| Reagent | Product | Selectivity Notes | Reference |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Stoichiometry and catalyst dependent. Can be highly selective for sulfoxide. | scite.aiescholarship.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent. Often used for complete oxidation to sulfone. | masterorganicchemistry.com |

| Urea-hydrogen peroxide | Sulfone | Reported to favor sulfone formation without observation of sulfoxide. | masterorganicchemistry.com |

| Tantalum carbide / H₂O₂ | Sulfoxide | Catalytic system providing high yields of sulfoxides. | nih.gov |

| Niobium carbide / H₂O₂ | Sulfone | Catalytic system efficiently affording sulfones. | nih.gov |

The primary reductive pathway for the 2-methylthio group involves desulfurization, which is the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond. This transformation effectively removes the sulfur functionality from the pyrimidine ring.

The most common and effective reagent for this purpose is Raney Nickel. chem-station.com This reagent, a fine-grained solid composed of a nickel-aluminum alloy, is saturated with hydrogen and is highly effective for the hydrogenolysis of C-S bonds. organicreactions.orgchem-station.com Treating 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine with Raney Nickel would be expected to yield the corresponding 2-H pyrimidine derivative. This desulfurization is a powerful tool for removing the directing influence of the sulfur group after it has served its synthetic purpose, or for accessing pyrimidines that are unsubstituted at the C2 position. It is important to note that Raney Nickel is a potent reducing agent and may also reduce other functional groups, such as the nitro group, depending on the specific reaction conditions.

Reactivity of the C5-Nitro Group

The nitro group at the C5 position of the pyrimidine ring is a key functional handle that can be readily transformed into an amino group, which in turn serves as a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles.

Reductive Transformations to Amino Derivatives

The reduction of the 5-nitro group to a 5-amino group is a fundamental transformation of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine. This conversion is crucial as the resulting 5-aminopyrimidine (B1217817) derivative is a pivotal intermediate for the construction of fused heterocyclic systems. Several established methods for the reduction of nitroaromatic compounds can be employed, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly utilized reducing agents include catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source, as well as metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Another effective method involves the use of sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst such as nickel chloride (NiCl2) or with a phase transfer catalyst. jsynthchem.com The reduction of nitro compounds is a key step in the synthesis of many biologically active molecules. nih.gov

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups

| Reagent System | Solvent | Temperature | Typical Yield (%) |

| H2, Pd/C | Ethanol or Methanol | Room Temperature | >90 |

| Sn, HCl | Ethanol | Reflux | 70-90 |

| Fe, NH4Cl | Ethanol/Water | Reflux | 80-95 |

| NaBH4, NiCl2 | Methanol | 0 °C to Room Temp. | 70-90 |

This table presents generalized conditions for nitro group reduction on aromatic systems and may require optimization for the specific substrate.

The successful reduction yields 4-Chloro-6-ethoxy-2-(methylthio)-5-aminopyrimidine, a compound primed for further synthetic elaborations, particularly in the construction of fused pyrimidine rings.

Interplay with Other Substituents and Reaction Conditions

The reactivity of the C5-nitro group is influenced by the electronic effects of the other substituents on the pyrimidine ring. The ethoxy group at C6 and the methylthio group at C2 are both electron-donating, which can increase the electron density of the pyrimidine ring. This increased electron density might slightly hinder the reduction of the nitro group, which is an electron-withdrawing group. nih.gov Conversely, the chloro group at C4 is electron-withdrawing and can facilitate the reduction.

The choice of reaction conditions is critical to ensure the selective reduction of the nitro group without affecting the other functional groups. For instance, harsh reducing conditions could potentially lead to the hydrogenolysis of the C-Cl bond. Therefore, milder and more chemoselective reducing agents are generally preferred. rsc.org Catalytic transfer hydrogenation using reagents like ammonium formate (B1220265) in the presence of Pd/C is often a good choice for such selective transformations. The presence of multiple functional groups necessitates careful selection of the reducing agent to avoid unwanted side reactions. echemi.comstackexchange.com

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The chloro substituent at the C4 position of the pyrimidine ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the introduction of a variety of substituents.

Suzuki-Miyaura Coupling Strategies at C4 and C6

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. libretexts.org In the context of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine, the chloro group at the C4 position is the primary site for this reaction. The reactivity of chloro-substituted pyrimidines in Suzuki-Miyaura coupling is well-documented. mdpi.com A closely related analog, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, has been shown to undergo Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines. mdpi.com This strongly suggests that the title compound would behave similarly.

The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate (B1210297) [Pd(OAc)2] with a suitable phosphine (B1218219) ligand, a base such as potassium carbonate or sodium carbonate, and an aryl or heteroaryl boronic acid. The reaction is usually carried out in a solvent system like dioxane/water or toluene/ethanol/water.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh3)4 | - | K2CO3 | Dioxane/H2O | 80-100 |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/EtOH/H2O | 90-110 |

| PdCl2(dppf) | dppf | Na2CO3 | DMF | 100 |

This table provides general conditions that are often successful for the Suzuki-Miyaura coupling of chloro-substituted pyrimidines.

Successful Suzuki-Miyaura coupling at the C4 position allows for the introduction of a wide range of aryl and heteroaryl groups, significantly increasing the molecular diversity of the pyrimidine scaffold.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the reactive C4-chloro group can participate in other palladium-catalyzed cross-coupling reactions, further expanding the synthetic utility of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine. These reactions include the Sonogashira, Heck, and Stille couplings.

The Sonogashira coupling allows for the introduction of alkyne moieties. beilstein-journals.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base such as triethylamine. The reaction of 4-chloropyrimidine (B154816) derivatives with terminal alkynes under Sonogashira conditions provides access to 4-alkynylpyrimidines. researchgate.net

The Heck coupling reaction, which forms a new carbon-carbon bond between the C4 position and an alkene, is another potential transformation. However, the success of Heck reactions on electron-deficient heterocyclic halides can be variable and highly dependent on the specific substrate and reaction conditions.

The Stille coupling , which utilizes organotin reagents, offers another avenue for C-C bond formation. While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki-Miyaura reaction.

The choice of a specific palladium-catalyzed coupling reaction will depend on the desired final product and the compatibility of the reaction conditions with the other functional groups present on the pyrimidine ring. nih.govnih.govberkeley.edu

Cycloaddition and Condensation Reactions for Fused Pyrimidine Systems

The derivatives of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine, particularly the 5-amino derivative obtained from the reduction of the nitro group, are excellent precursors for the synthesis of fused pyrimidine systems through cycloaddition and condensation reactions. Fused pyrimidines, such as pyrimido[4,5-d]pyrimidines, are of significant interest due to their diverse biological activities. rsc.orgnih.govresearchgate.netmdpi.com

The 5-aminopyrimidine derivative possesses two nucleophilic centers: the amino group and the C6 position of the pyrimidine ring. This allows it to react with various electrophiles to form fused heterocyclic rings. For instance, condensation of the 5-aminopyrimidine with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or other suitable bifunctional electrophiles can lead to the formation of a second pyrimidine ring, resulting in the pyrimido[4,5-d]pyrimidine (B13093195) core structure. researchgate.netwikipedia.orglatech.edunih.gov

Diels-Alder type cycloaddition reactions can also be employed to construct fused systems. acsgcipr.org For example, the pyrimidine ring can act as a dienophile or, under certain conditions, as part of a diene system in inverse electron demand Diels-Alder reactions to form fused pyridines or other six-membered rings.

Table 3: Examples of Reactions for the Synthesis of Fused Pyrimidines

| Reactant for 5-Aminopyrimidine | Reaction Type | Fused System Formed |

| Formamide or Formic Acid | Condensation | Pyrimido[4,5-d]pyrimidine |

| β-Ketoesters | Condensation | Pyrimido[4,5-d]pyrimidinone |

| Aldehydes and Ketones | Condensation/Cyclization | Tetrahydropyrimido[4,5-d]pyrimidines |

| Guanidine | Condensation | Pyrimido[4,5-d]pyrimidine-2,4-diamine |

The versatility of the 5-aminopyrimidine intermediate allows for the synthesis of a wide variety of structurally diverse fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Skeletal Editing and Ring Diversification of the Pyrimidine Core

The pyrimidine ring, a cornerstone in many biologically active molecules, is a versatile scaffold for chemical transformations that go beyond simple peripheral modifications. Skeletal editing and ring diversification strategies aim to fundamentally alter the heterocyclic core, providing access to a diverse range of other ring systems. For 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine, the presence of a nitro group at the 5-position, a chloro group at the 4-position, an ethoxy group at the 6-position, and a methylthio group at the 2-position creates a unique electronic landscape that can be exploited for such transformations.

Deconstruction–Reconstruction Methodologies

A contemporary approach to the diversification of heterocyclic scaffolds is the deconstruction–reconstruction strategy. This methodology involves the cleavage of the initial heterocyclic ring into a reactive intermediate, which is then subjected to a recyclization reaction to form a new ring system.

Recent advancements in pyrimidine chemistry have demonstrated the viability of a deconstruction–reconstruction sequence to access a variety of other nitrogen-containing heterocycles. nih.govresearchgate.net This strategy typically involves the initial activation of the pyrimidine ring through N-arylation, forming a pyrimidinium salt. This activation facilitates the nucleophilic attack and subsequent cleavage of the pyrimidine ring, yielding a three-carbon iminoenamine building block. This versatile intermediate can then be reacted with various reagents to construct new heterocyclic cores, including other pyrimidines or different azoles. nih.govresearchgate.net

In the context of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine, the application of a deconstruction-reconstruction strategy would be influenced by its specific substituents. The electron-withdrawing nitro group at the 5-position is expected to significantly activate the pyrimidine ring towards nucleophilic attack, a key step in the deconstruction phase. The chloro and ethoxy groups at positions 4 and 6, respectively, would also modulate the reactivity of the ring and could potentially serve as leaving groups during the process. The methylthio group at the 2-position would further influence the electronic properties of the ring and the stability of any intermediates formed.

Table 1: Proposed Deconstruction-Reconstruction Pathway for 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine

| Step | Description | Key Intermediates | Influencing Factors for the Target Compound |

| 1. Activation | N-Arylation of the pyrimidine ring to form an N-arylpyrimidinium salt. | N-Arylpyrimidinium salt | The electron-deficient nature of the ring due to the nitro group should facilitate this step. |

| 2. Deconstruction | Nucleophilic attack and cleavage of the pyrimidinium salt to form an iminoenamine intermediate. | Iminoenamine | The positions of the chloro, ethoxy, and nitro groups will direct the regioselectivity of the nucleophilic attack and subsequent ring opening. |

| 3. Reconstruction | Recyclization of the iminoenamine with a suitable reagent to form a new heterocyclic ring. | New heterocyclic system (e.g., pyrazole (B372694), pyridine) | The choice of the cyclizing agent will determine the final heterocyclic product. |

Conversion to Other Heterocyclic Systems (e.g., Pyridines, Pyrazoles)

The transformation of the pyrimidine ring into other heterocyclic systems is a powerful tool for generating molecular diversity. The specific substitution pattern of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine, particularly the presence of the 5-nitro group, makes it a prime candidate for such ring transformations.

Conversion to Pyridines:

The conversion of 5-nitropyrimidines into pyridine (B92270) derivatives is a known transformation in heterocyclic chemistry. nih.gov This process often involves the reaction of the 5-nitropyrimidine with a suitable three-carbon synthon, leading to the displacement of a portion of the pyrimidine ring and the formation of a new six-membered pyridine ring. The electron-withdrawing nitro group plays a crucial role in activating the pyrimidine ring for the initial nucleophilic attack that initiates the ring transformation.

For 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine, the reaction with a ketone in the presence of a nitrogen source, such as ammonia (B1221849) or ammonium acetate, could potentially lead to the formation of a substituted nitropyridine. nih.gov The reaction would likely proceed through a bicyclic intermediate, followed by the elimination of a fragment from the original pyrimidine ring. The substituents at the 2, 4, and 6-positions of the starting pyrimidine would be expected to be incorporated into the final pyridine product, offering a route to highly functionalized pyridines.

Conversion to Pyrazoles:

The synthesis of pyrazoles from pyrimidine precursors is another viable ring transformation pathway. While various methods exist for pyrazole synthesis, the transformation of a pyrimidine ring often involves reaction with a hydrazine (B178648) derivative. The highly functionalized nature of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine offers several possibilities for such a transformation.

One potential route could involve a nucleophilic attack by hydrazine at one of the electrophilic centers of the pyrimidine ring, followed by a ring-opening and recyclization sequence to form the pyrazole ring. The nitro group would again be expected to activate the pyrimidine ring towards the initial nucleophilic attack. The chloro and ethoxy groups could act as leaving groups in the course of the reaction, facilitating the ring transformation. The methylthio group at the 2-position could either be retained in the final pyrazole product or be involved in the reaction mechanism, depending on the specific reaction conditions.

Table 2: Potential Ring Transformation Reactions of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine

| Target Heterocycle | General Reagents | Plausible Reaction Pathway | Expected Influence of Substituents |

| Pyridine | Ketone, Ammonia/Ammonium Acetate | Three-component ring transformation involving a bicyclic intermediate. nih.gov | The nitro group activates the ring for initial nucleophilic attack. The chloro, ethoxy, and methylthio groups would influence the final substitution pattern of the pyridine. |

| Pyrazole | Hydrazine derivatives | Nucleophilic attack, ring opening, and recyclization. | The nitro group activates the ring. The chloro and ethoxy groups may act as leaving groups. The methylthio group's fate depends on reaction conditions. |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Chloro 6 Ethoxy 2 Methylthio 5 Nitropyrimidine Derivatives

Methodological Approaches in SAR Studies

The exploration of SAR for 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine derivatives relies on systematic methodological approaches that combine synthetic chemistry with computational analysis to guide the development of new chemical entities with desired biological activities.

Synthetic Libraries and Analog Design

The design of synthetic libraries centered on the 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine scaffold is a primary strategy for exploring the chemical space around this core structure. The synthetic pathway to the parent compound involves the regioselective reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide, which exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) under mild conditions tandfonline.comresearchgate.net. This process highlights the differential reactivity of the two chlorine atoms, a key feature exploited in analog design.

The primary diversification point is the reactive chloro group at the C4 position, which is activated for nucleophilic aromatic substitution (SNAr) by the adjacent C5-nitro group. This allows for the creation of a library of analogs by introducing a wide array of nucleophiles, such as primary and secondary amines, thiols, and alcohols. A second level of diversity can be achieved, albeit under different conditions, by targeting the C6-ethoxy group. Studies on related 4-chloro-6-alkoxy-5-nitropyrimidines have shown that the alkoxy group can also be displaced by amines, leading to symmetrically or asymmetrically disubstituted pyrimidines jetir.org.

The table below illustrates a potential design for a synthetic library based on these principles.

| Entry | Parent Scaffold | Reagent | Target Position | Resulting C4/C6 Substituent |

| 1 | 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine | Benzylamine | C4 | -NH-CH₂-Ph |

| 2 | 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine | Morpholine | C4 | -N(CH₂CH₂)₂O |

| 3 | 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine | Sodium thiophenoxide | C4 | -S-Ph |

| 4 | 4-(Benzylamino)-6-ethoxy-2-(methylthio)-5-nitropyrimidine | Propylamine (harsher conditions) | C6 | -NH-CH₂CH₂CH₃ |

This systematic approach allows for the generation of a focused library of compounds where the effect of specific structural modifications on biological activity can be precisely evaluated.

Ligand-Based and Target-Based SAR Exploration

Once a library of derivatives has been synthesized, ligand-based and target-based computational methods are employed to understand and predict their biological activity.

Ligand-Based SAR: In the absence of a known 3D structure of the biological target, ligand-based methods focus on the properties of the active molecules themselves mdpi.com. Quantitative Structure-Activity Relationship (QSAR) studies are central to this approach mdpi.comnih.gov. For a series of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine derivatives, a QSAR model would be developed by:

Synthesizing a diverse set of analogs with varying substituents at the C4 and C6 positions.

Measuring the biological activity (e.g., IC₅₀) of each compound against a specific target or in a phenotypic assay.

Calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog.

Using statistical methods to build a mathematical model that correlates the descriptors with biological activity.

Pharmacophore modeling is another key ligand-based tool. It identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active acs.org. By aligning the most active derivatives, a common pharmacophore hypothesis can be generated to guide the design of new, potentially more potent, compounds.

Target-Based SAR: When the 3D structure of the biological target (e.g., a protein kinase or receptor) is available, target-based approaches like molecular docking can be used acs.org. This involves computationally placing each designed analog into the binding site of the target protein to predict its binding orientation and affinity. The docking results can rationalize the observed SAR and provide insights into key molecular interactions. For example, docking studies could reveal that a specific amine substituent at the C4 position forms a critical hydrogen bond with a backbone carbonyl in the protein's active site, explaining its higher potency compared to other analogs.

Influence of Substituents on Molecular Recognition and Interactions

Each substituent on the 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine core has a defined role in modulating the molecule's chemical properties and its interactions with biological targets.

Role of the Chloro Substituent at C4

The chloro substituent at the C4 position is primarily a reactive handle that serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions jetir.org. The pyrimidine (B1678525) ring is inherently electron-deficient, but the presence of the powerful electron-withdrawing nitro group at C5 dramatically enhances the electrophilicity of the C4 and C6 positions. This activation makes the C4-chloro group highly susceptible to displacement by a wide range of nucleophiles, even under mild reaction conditions.

This reactivity is the cornerstone of the molecular design strategy for this scaffold. By replacing the chlorine atom, chemists can introduce diverse functional groups to probe for specific interactions within a biological target's binding site. The nature of the substituent introduced—its size, polarity, and hydrogen-bonding capacity—directly influences the resulting compound's binding affinity and selectivity.

Role of the Ethoxy Substituent at C6

The ethoxy group at the C6 position primarily functions as a modulator of the compound's physicochemical properties. It contributes to the molecule's lipophilicity and can influence its solubility and metabolic stability. In terms of molecular interactions, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor.

While less reactive than the C4-chloro group, the C6-ethoxy group can also function as a leaving group in SNAr reactions, particularly in the presence of strong nucleophiles or under more forcing reaction conditions jetir.org. This dual reactivity requires careful control of reaction conditions to achieve selective substitution at the C4 position. However, it also presents an opportunity for further diversification to create C4, C6-disubstituted analogs. The relative reactivity of leaving groups at the C4 and C6 positions in 5-nitropyrimidines is a critical factor in planning synthetic strategies.

| Leaving Group | Position | Relative Reactivity in SNAr | Role in Molecular Design |

| Chloro | C4 | High | Primary reactive site for introducing diversity |

| Ethoxy | C6 | Moderate | Modulator of physicochemical properties; secondary site for substitution |

Impact of the Methylthio Group at C2

The methylthio group at the C2 position plays a multifaceted role. Compared to chloro and even ethoxy groups, the methylthio group is a poor leaving group in SNAr reactions and is generally stable under the conditions used to modify the C4 and C6 positions acs.org. This stability makes it a reliable component of the core scaffold during the synthesis of derivative libraries.

Significance of the Nitro Group at C5

The nitro group (NO₂) at the C5 position of the pyrimidine ring is a critical determinant of the chemical and biological properties of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine derivatives. Its significance stems primarily from its potent electron-withdrawing nature, which it exerts through both inductive and resonance effects. researchgate.net

This strong electron-withdrawing capability deactivates the pyrimidine ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution (SNAr). chemrxiv.orgrsc.org The nitro group, by stabilizing the negative charge in the Meisenheimer complex intermediate, facilitates the displacement of leaving groups, such as the chloro group at the C4 position. chemrxiv.orgchemrxiv.orgrsc.org This enhanced reactivity is a cornerstone of the synthetic utility of this scaffold, allowing for the introduction of diverse functionalities to probe the SAR. For instance, studies on related 6-alkoxy-4-chloro-5-nitropyrimidines have shown that the chlorine atom is readily displaced by primary amines, and under certain conditions, the alkoxy group can also be substituted, demonstrating the high reactivity conferred by the C5-nitro group. chemrxiv.orgrsc.org

From a biological perspective, the nitro group's influence on the electronic distribution of the molecule can significantly impact its interaction with protein targets. nih.gov It can alter the polarity of the molecule, favoring interactions with specific amino acid residues within a binding pocket. nih.gov The electron-withdrawing effect can also modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. The nitro group itself can act as a hydrogen bond acceptor. However, it is also recognized that nitroaromatic compounds can be metabolic liabilities, as the nitro group can be reduced in vivo to form potentially toxic intermediates. This dual role means the nitro group can be considered both a pharmacophore and a toxicophore. nih.gov

| Property Influenced by C5-Nitro Group | Consequence for the Molecule | Reference |

| Electronic Effect | Strongly electron-withdrawing (Resonance & Inductive) | researchgate.net |

| Chemical Reactivity | Activates the pyrimidine ring for Nucleophilic Aromatic Substitution (SNAr) | chemrxiv.orgrsc.org |

| Synthetic Utility | Facilitates displacement of leaving groups (e.g., Chlorine at C4) | chemrxiv.orgrsc.org |

| Biological Interactions | Modulates polarity and electronic properties, potentially enhancing binding with protein targets | nih.gov |

| Metabolic Profile | Can be reduced to form reactive intermediates (potential toxicophore) | nih.gov |

Conformational and Steric Requirements for Molecular Interactions

The three-dimensional structure of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine and its derivatives is dictated by the interplay of steric and electronic effects of its substituents, which in turn governs how the molecule can orient itself to interact with a biological target. The spatial arrangement of the chloro, ethoxy, methylthio, and nitro groups around the central pyrimidine ring imposes specific conformational preferences and steric constraints.

Conformational analysis of substituted pyrimidines often reveals that rotation around the bonds connecting the substituents to the ring is a key factor. For the ethoxy group at C6, rotation around the C6-O bond and the O-CH₂ bond will determine the position of the ethyl chain. Similarly, the orientation of the methyl group of the methylthio substituent at C2 is defined by rotation around the C2-S bond. These preferred conformations are influenced by a combination of steric hindrance between adjacent groups and electronic interactions, such as anomeric effects. westernsydney.edu.au

The steric bulk of the substituents is a critical factor in molecular recognition. A bulky group may prevent the molecule from fitting into a narrow binding cleft of a protein, or conversely, it could provide favorable van der Waals interactions if the pocket is large and hydrophobic. The specific conformation adopted by the molecule upon binding to a receptor may not be its lowest energy conformation in solution. mdpi.com The energy penalty required to adopt this "bioactive conformation" is a key consideration in molecular design. For instance, in related pyrimidine-based inhibitors, restricting the conformation through specific substitutions has been shown to be crucial for potent biological activity. mdpi.com The interplay between the substituents in 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine derivatives will create a unique steric and electronic profile that must be complementary to the topology of its target binding site for effective interaction.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational techniques are indispensable tools for understanding the SAR of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine derivatives at a molecular level. These methods provide insights into the interactions between the ligands and their biological targets, guiding the rational design of more potent and selective analogs. samipubco.com

Ligand Docking and Molecular Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. remedypublications.com For derivatives of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with amino acid residues in the active site of a target enzyme or receptor. informahealthcare.com The results are often evaluated using a scoring function that estimates the binding affinity, helping to rank different derivatives and prioritize them for synthesis. remedypublications.com Successful docking is often considered when the predicted binding pose has a low Root Mean Square Deviation (RMSD) value (< 2.0 Å) compared to a known crystallographic ligand. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. nih.gov Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode and reveal the flexibility of both the ligand and the protein. mdpi.com Key metrics analyzed from MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific regions of the protein or parts of the ligand. mdpi.com

Binding Free Energy Calculations (e.g., MM-GBSA): To provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. nih.gov

Together, these simulations can elucidate the structural and energetic basis of molecular recognition, offering a powerful platform for rationalizing SAR data and designing new derivatives. acs.org

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. echemcom.com These calculations provide a detailed understanding of the electron distribution, which is fundamental to chemical reactivity and intermolecular interactions. samipubco.comechemcom.com

For 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine, DFT calculations can determine several key electronic descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. aimspress.com They identify electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue), which are indicative of where the molecule is likely to engage in electrostatic interactions or chemical reactions. aimspress.comrsc.org

Atomic Charges: Calculation of partial charges on each atom helps to quantify the electron distribution and predict sites for electrostatic interactions. samipubco.com

These quantum chemical insights complement the findings from docking and MD simulations by providing a fundamental understanding of the ligand's electronic properties that drive its binding and reactivity. ekb.egresearchgate.net

| Computational Method | Information Provided | Application in SAR Analysis |

| Molecular Docking | Predicts binding pose and affinity (scoring) | Identifies key interactions, ranks potential inhibitors |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the ligand-protein complex | Assesses binding stability, reveals conformational changes, refines binding energy estimates |

| Quantum Chemistry (DFT) | Calculates electronic properties (HOMO-LUMO, MEP, atomic charges) | Explains chemical reactivity, identifies sites for electrostatic interactions, rationalizes ligand-target complementarity |

4 Chloro 6 Ethoxy 2 Methylthio 5 Nitropyrimidine As a Versatile Chemical Scaffold and Intermediate in Advanced Organic Synthesis

Utilization in the Preparation of Complex Heterocyclic Systems

The strategic placement of functional groups on the 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine ring makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The presence of the nitro group at the 5-position is particularly significant, as its reduction to an amino group furnishes a 4,5-diaminopyrimidine (B145471) derivative. This class of compounds is a well-established synthon for the construction of bicyclic heteroaromatic systems of significant biological importance, such as purines and pteridines. researchgate.net

The general synthetic strategy involves the initial reduction of the nitro group, typically achieved through catalytic hydrogenation or treatment with reducing agents like sodium dithionite. The resulting 5-amino-4-chloro-6-ethoxy-2-(methylthio)pyrimidine can then undergo displacement of the chloro group with another amino moiety to yield a 4,5-diaminopyrimidine. This intermediate is then primed for cyclization with a one-carbon synthon to form the purine (B94841) ring system. Variations in the cyclizing agent, such as formic acid, orthoformates, or dichloromethyl ethers, allow for the introduction of diversity at the 8-position of the purine core.

Similarly, the 4,5-diaminopyrimidine intermediate can be condensed with α-dicarbonyl compounds in the Isay reaction to construct the pteridine (B1203161) ring system. derpharmachemica.comnih.gov Pteridines are a class of bicyclic heterocycles composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings and are found in a variety of biologically important molecules, including folic acid and biopterin. derpharmachemica.commdpi.com The versatility of the dicarbonyl component allows for the introduction of a wide range of substituents onto the pyrazine portion of the pteridine scaffold.

The reactivity of the chloro and methylthio groups further expands the possibilities for constructing complex heterocycles. For instance, the chloro group can be displaced by a variety of nucleophiles, including hydrazines, which can then be cyclized to form pyrazolo[3,4-d]pyrimidines, another class of heterocycles with known biological activities.

Design and Synthesis of Chemically Diverse Analogs and Libraries

The growing demand for novel chemical entities in drug discovery and materials science has spurred the development of combinatorial chemistry and diversity-oriented synthesis. nih.govmdpi.comacs.orgchemrxiv.org 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine serves as an excellent starting point for the generation of compound libraries due to its multiple points of diversification.

The chloro group at the 4-position is the most reactive site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups by reacting the parent molecule with various nucleophiles such as amines, alcohols, and thiols. This reactivity has been exploited in both solution-phase and solid-phase synthesis to create large libraries of substituted pyrimidines. nih.govchemrxiv.org

A notable example of the utility of related 4-chloro-5-nitropyrimidines in generating chemical diversity is the unexpected synthesis of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines. nih.govnih.gov The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines can lead to the displacement of both the chloro and the alkoxy group, providing a rapid method for the synthesis of symmetrically disubstituted pyrimidines, which can be valuable additions to compound libraries. nih.govnih.gov

The other functional groups on the pyrimidine ring also offer opportunities for diversification. The methylthio group at the 2-position can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group in another SNAr reaction. The ethoxy group at the 6-position can also be displaced, although under harsher conditions than the chloro group. Finally, as mentioned previously, the nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This multi-faceted reactivity allows for a systematic exploration of the chemical space around the pyrimidine core, leading to the creation of libraries with a high degree of structural diversity. The use of DNA-encoded libraries (DELs) based on functionalized pyrimidine cores further expands the scale of accessible chemical diversity. nih.gov

Role in the Development of Targeted Organic Molecules

The pyrimidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net Consequently, derivatives of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine are attractive candidates for the development of targeted organic molecules for therapeutic applications.

Kinase Inhibitors:

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. chemrxiv.orgnih.gov The pyrimidine ring is a common feature in many kinase inhibitors as it can mimic the adenine (B156593) base of ATP, the natural substrate for kinases. nih.gov The diverse substitution patterns achievable from 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine allow for the fine-tuning of inhibitor potency and selectivity. For example, the synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of adenine, is a common strategy in the design of kinase inhibitors. nih.gov The substituents at the 2, 4, and 6-positions of the original pyrimidine ring can be varied to optimize interactions with the kinase active site.

GPCR Antagonists:

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a wide range of physiological processes and are major drug targets. The pyrimidine scaffold has been incorporated into antagonists for various GPCRs. For instance, pyrimidine-5-carbonitrile derivatives have been developed as potent and orally bioavailable antagonists of the CXCR2 receptor, a chemokine receptor involved in inflammatory responses. The synthetic accessibility of diverse pyrimidines from starting materials like 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine makes this class of compounds amenable to the optimization of GPCR antagonist activity.

Antiparasitic Agents:

There is a pressing need for new drugs to treat parasitic diseases such as malaria, trypanosomiasis, and leishmaniasis. The pyrimidine ring is found in several existing antiparasitic drugs, and the development of novel pyrimidine-based agents is an active area of research. mdpi.com For example, 2,4,6-trisubstituted pyrimidines have shown promising in vitro activity against Plasmodium falciparum, the parasite that causes malaria. The ability to generate libraries of diverse pyrimidine derivatives from 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine provides a platform for the discovery of new antiparasitic lead compounds. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Complex Pyrimidine (B1678525) Architectures

The development of efficient and sustainable synthetic methods is a cornerstone of modern organic chemistry. For complex pyrimidines, future research is geared towards strategies that offer greater control, diversity, and environmental compatibility.

Key emerging strategies include:

C-H Activation: Direct functionalization of the pyrimidine core through C-H activation is a promising approach to streamline synthesis and introduce novel substituents. This method avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps. ijsat.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate libraries of diverse pyrimidine derivatives for screening. acs.org

Flow Chemistry: The use of continuous flow reactors is gaining traction for the synthesis of pyrimidines. This technology offers advantages such as enhanced reaction control, improved safety for hazardous reactions, and potential for scalability. ijsat.org

Sustainable and Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. This includes the use of microwave or ultrasound irradiation to accelerate reactions and the application of eco-friendly catalysts and solvents, such as β-cyclodextrin in aqueous media. acs.orgnih.gov

These innovative synthetic approaches are crucial for expanding the accessible chemical space of pyrimidine derivatives, enabling the creation of molecules with finely tuned properties for various applications. ijsat.orgtandfonline.com

| Strategy | Description | Key Advantages | References |

|---|---|---|---|

| C-H Activation | Direct functionalization of carbon-hydrogen bonds on the pyrimidine ring. | Reduces synthetic steps, avoids pre-functionalization, increases efficiency. | ijsat.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a single product. | High atom economy, rapid generation of molecular diversity, operational simplicity. | acs.org |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Precise control over reaction parameters, enhanced safety, improved scalability. | ijsat.org |

| Green Chemistry Approaches | Use of sustainable methods like microwave/ultrasound irradiation or eco-friendly catalysts. | Reduced environmental impact, energy efficiency, use of non-toxic solvents. | acs.orgnih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

As pyrimidine architectures become more complex, the need for powerful analytical techniques to unequivocally determine their three-dimensional structure becomes paramount. While standard techniques like NMR and mass spectrometry remain fundamental, advanced and computational methods are providing deeper insights.

Future directions in this area involve:

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to predict and correlate spectroscopic data (IR, NMR, UV-Vis) with experimental results, aiding in the confirmation of proposed structures. acs.orgnih.gov Molecular docking simulations are also employed to understand the interactions of pyrimidine derivatives with biological targets. researchgate.net

Advanced NMR Spectroscopy: Two-dimensional NMR techniques and the use of sophisticated models like the Gauge-Including Atomic Orbital (GIAO) method are essential for assigning the complex spectra of novel pyrimidine derivatives. nih.govmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including stereochemistry and the precise arrangement of atoms in the solid state. mdpi.com This technique is invaluable for validating the outcomes of new synthetic methods.

Integrated Approaches: The most robust structural elucidations often come from a combination of multiple techniques. For instance, combining spectroscopic data with X-ray crystallography and DFT calculations provides a comprehensive understanding of a molecule's structure and electronic properties. mdpi.com

These advanced methods are critical for ensuring the structural integrity of newly synthesized compounds and for understanding the structure-activity relationships that govern their function. nih.gov

Interdisciplinary Research in Pyrimidine Chemistry and its Broader Implications

The true potential of pyrimidine chemistry is realized through its integration with other scientific disciplines. The versatile pyrimidine scaffold is a key component in a wide array of functional molecules, and interdisciplinary research is essential for developing new applications. dntb.gov.ua

Emerging areas of interdisciplinary focus include:

Medicinal Chemistry: Pyrimidines are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. ijsat.orgnih.gov Future research will continue to explore pyrimidine derivatives for applications in oncology, virology, and as inhibitors for various enzymes. nih.govmdpi.com The design of hybrid molecules that incorporate a pyrimidine core with other pharmacophores is a particularly promising strategy. nih.govmdpi.com

Materials Science: Pyrimidine derivatives are being investigated for their use in materials science, including as components of organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and corrosion inhibitors. nih.gov Their unique electronic and photophysical properties make them attractive candidates for these applications.

Agrochemicals: The development of new herbicides and insecticides based on the pyrimidine scaffold is an active area of research, aiming to create more effective and environmentally safer agricultural products. nih.gov

Chemical Biology: Pyrimidine-based molecules are being developed as tools to probe biological processes. Their ability to interact with specific biomolecules allows researchers to study complex cellular pathways.

The continued collaboration between synthetic chemists, biologists, pharmacologists, and materials scientists will undoubtedly lead to groundbreaking discoveries and expand the already significant impact of pyrimidine chemistry on science and technology. tandfonline.comdntb.gov.ua

Q & A

Basic: What are the optimal synthetic routes for introducing the ethoxy group at position 6 in 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine?

Methodological Answer:

The ethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) at position 6 of a precursor such as 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. Ethanol or sodium ethoxide in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 2–6 hours typically achieves this substitution. For example, describes analogous chloropyrimidine reactions using POCl₃ and 2,6-lutidine, which can be adapted by substituting chloro with ethoxy via ethanol treatment . Confirm completion via TLC or HPLC and characterize using ¹H/¹³C NMR to verify regioselectivity.

Basic: How can researchers characterize the nitro group’s electronic effects on the pyrimidine ring in this compound?

Methodological Answer:

Electronic effects of the nitro group can be studied via computational methods (DFT calculations) to analyze charge distribution and resonance stabilization. Experimentally, compare reaction rates of nitration or reduction (e.g., using Sn/HCl or catalytic hydrogenation) with non-nitro analogs. highlights the nitro group’s role in biological interactions, suggesting spectroscopic validation (UV-Vis or IR) to monitor electronic transitions influenced by the nitro moiety .

Advanced: What strategies mitigate steric hindrance during substitution reactions at position 4 or 6?

Methodological Answer:

Steric hindrance, particularly with bulky substituents, can be minimized by:

- Temperature modulation: Lower temperatures favor kinetic control, reducing side reactions (e.g., notes cyclization sensitivity to steric bulk at 100°C) .

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without steric crowding.

- Protecting groups: Temporarily block reactive sites (e.g., methylthio at position 2) to direct substitution.

Validate outcomes via X-ray crystallography (as in ) or NOESY NMR to confirm regiochemistry .

Advanced: How do substituents at positions 2 and 6 influence regioselectivity in cross-coupling reactions?

Methodological Answer: